5-Amino-1-(2,3-dimethylphenyl)-1H-pyrazole-4-carbonitrile
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Overview
Description
5-Amino-1-(2,3-dimethylphenyl)-1H-pyrazole-4-carbonitrile is a heterocyclic compound featuring a pyrazole ring substituted with an amino group, a dimethylphenyl group, and a carbonitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-1-(2,3-dimethylphenyl)-1H-pyrazole-4-carbonitrile typically involves the condensation of 2,3-dimethylphenylhydrazine with ethyl cyanoacetate, followed by cyclization and subsequent functional group transformations. The reaction conditions often include the use of catalysts such as acids or bases to facilitate the cyclization process .
Industrial Production Methods
Industrial production methods for this compound may involve multi-step synthesis processes, including the preparation of intermediates and their subsequent conversion to the target compound. These methods are optimized for yield and purity, often employing large-scale reactors and continuous flow techniques .
Chemical Reactions Analysis
Types of Reactions
5-Amino-1-(2,3-dimethylphenyl)-1H-pyrazole-4-carbonitrile undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carbonitrile group can be reduced to form amine derivatives.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like halogens for substitution reactions. The conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions include nitro derivatives, amine derivatives, and halogenated aromatic compounds, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
5-Amino-1-(2,3-dimethylphenyl)-1H-pyrazole-4-carbonitrile has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 5-Amino-1-(2,3-dimethylphenyl)-1H-pyrazole-4-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways and biological responses .
Comparison with Similar Compounds
Similar Compounds
- 3-Amino-1-(2,3-dimethylphenyl)-1H-pyrazole-4-carbonitrile
- 5-Amino-1-(2,3-dimethylphenyl)-1H-pyrazole-4-carboxamide
- 5-Amino-1-(2,3-dimethylphenyl)-1H-pyrazole-4-carboxylic acid
Uniqueness
5-Amino-1-(2,3-dimethylphenyl)-1H-pyrazole-4-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
5-amino-1-(2,3-dimethylphenyl)pyrazole-4-carbonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N4/c1-8-4-3-5-11(9(8)2)16-12(14)10(6-13)7-15-16/h3-5,7H,14H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PZTPZIBTGRHMFG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)N2C(=C(C=N2)C#N)N)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10377417 |
Source
|
Record name | 5-Amino-1-(2,3-dimethylphenyl)-1H-pyrazole-4-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10377417 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
792953-00-5 |
Source
|
Record name | 5-Amino-1-(2,3-dimethylphenyl)-1H-pyrazole-4-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10377417 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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